molecular formula C14H20N2O4S B2463045 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 941872-26-0

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2463045
CAS No.: 941872-26-0
M. Wt: 312.38
InChI Key: SERNRLKZESJVDK-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a synthetic small molecule characterized by a phenyl ring substituted at the 4-position with a methoxy (-OCH₃) group and at the 3-position with a 2-oxopyrrolidin-1-yl moiety. The propane-1-sulfonamide chain at the N-position of the phenyl ring introduces a polar, hydrogen-bond-capable functional group.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-13(20-2)12(10-11)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNRLKZESJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The methoxy group can be introduced via methylation reactions, while the sulfonamide group is usually added through sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)Phenyl]Propane-1-Sulfonamide

This analog () replaces the 4-methoxy group with a methyl (-CH₃) substituent. The methyl group reduces steric bulk compared to methoxy but eliminates the oxygen atom’s hydrogen-bond acceptor capacity. This substitution likely alters:

  • Lipophilicity : Methyl increases logP (more lipophilic), whereas methoxy enhances solubility due to polarity.

Sulfonamide-Containing Chromen Derivatives

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. While structurally distinct (chromen core vs. phenyl-pyrrolidinone), the shared sulfonamide group highlights common pharmacokinetic traits:

  • Hydrogen Bonding : Sulfonamide’s -SO₂NH- group facilitates interactions with target proteins, enhancing binding affinity.
  • Thermal Stability : Both compounds exhibit moderate melting points (~175–178°C for ’s compound), suggesting stable crystalline forms suitable for formulation .

Tetrahydrofuran-Linked Sulfonamide Analog

details a complex molecule with a tetrahydrofuran (THF) ring and sulfonamide chain. The THF ring introduces conformational rigidity, contrasting with the flexible propane-sulfonamide chain in the target compound. Such differences influence:

  • Bioavailability : Rigid THF may reduce metabolic degradation but limit membrane permeability.
  • Synthetic Complexity: Multi-step synthesis (e.g., tert-butyldimethylsilyl protection in ) raises manufacturing challenges compared to the simpler phenyl-pyrrolidinone scaffold .

Structural and Functional Data Table

Property Target Compound N-[4-Methyl-...] Analog Chromen Derivative
Core Structure Phenyl-pyrrolidinone Phenyl-pyrrolidinone Pyrazolo-pyrimidine-chromen
Substituent (4-position) Methoxy (-OCH₃) Methyl (-CH₃) Fluorophenyl
Sulfonamide Chain Propane-1-sulfonamide Propane-1-sulfonamide Benzenesulfonamide
Key Functional Groups -SO₂NH-, pyrrolidinone, methoxy -SO₂NH-, pyrrolidinone, methyl -SO₂NH-, chromen, pyrazolo-pyrimidine
Therapeutic Potential Enzyme inhibition (hypothetical) Not reported Kinase inhibition (implied by core)
Synthetic Accessibility Moderate (few protection steps) Moderate High complexity (multiple steps)

Research Findings and Implications

  • Methyl substitution () lacks this effect but may improve passive diffusion .
  • Solubility vs. Permeability : Methoxy’s polarity improves aqueous solubility, critical for oral bioavailability, whereas methyl favors blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a propane chain, with a methoxy group and a pyrrolidinyl moiety. Its molecular formula is C₁₄H₁₈N₂O₄S, and its CAS number is 941872-26-0. The structural characteristics contribute to its reactivity and biological activity.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in physiological processes. The inhibition of CA can lead to therapeutic effects in conditions such as:

  • Glaucoma : Reducing intraocular pressure.
  • Epilepsy : Modulating neuronal excitability.
  • Edema : Decreasing fluid retention.

The compound's interaction with CA isoforms has been studied using techniques like surface plasmon resonance and isothermal titration calorimetry, revealing significant binding affinity and inhibition efficacy.

Inhibition Studies

A comparative analysis of various sulfonamide compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Aspects
N-[4-chloro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideChlorine substitution on phenyl ringEnhanced potency against specific carbonic anhydrase isoforms
N-[4-fluoro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideFluorine substitutionImproved metabolic stability
N-[3-methoxy-4-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideDifferent methoxy positioningVariability in inhibitory activity

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond enzyme inhibition. Preliminary studies suggest possible anti-inflammatory and anticancer properties, warranting further investigation into its efficacy in these areas.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with propane-1-sulfonyl chloride under controlled conditions, often utilizing triethylamine as a base . This method ensures high yield and purity, essential for subsequent biological evaluations.

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